2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol
CAS No.: 704869-52-3
Cat. No.: VC20104884
Molecular Formula: C10H14ClN3O3
Molecular Weight: 259.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 704869-52-3 |
|---|---|
| Molecular Formula | C10H14ClN3O3 |
| Molecular Weight | 259.69 g/mol |
| IUPAC Name | 2-[2-(2-chloro-6-nitroanilino)ethylamino]ethanol |
| Standard InChI | InChI=1S/C10H14ClN3O3/c11-8-2-1-3-9(14(16)17)10(8)13-5-4-12-6-7-15/h1-3,12-13,15H,4-7H2 |
| Standard InChI Key | FVOVJFXIDAGBNK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NCCNCCO)[N+](=O)[O-] |
Introduction
Molecular Formula and Weight
Although specific data for this exact compound is not readily available, similar compounds like 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol have a molecular formula of C10H14ClN3O3 and a molecular weight of approximately 259.69 g/mol . For 2-({2-[(2-Chloro-6-nitrophenyl)amino]ethyl}amino)ethanol, the molecular formula would likely be similar, with adjustments for the different nitro position.
Pharmaceutical Applications
Compounds with nitro and chloro substituents on aromatic rings are often explored for their biological activity. They may exhibit antimicrobial, antifungal, or other pharmacological properties, making them candidates for drug development.
Chemical Synthesis
These compounds can serve as intermediates in the synthesis of more complex molecules. The presence of reactive groups allows for further modification and functionalization, which is useful in organic synthesis.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume